molecular formula C20H17BrN4 B14887652 GSK-3|A inhibitor 6

GSK-3|A inhibitor 6

Cat. No.: B14887652
M. Wt: 393.3 g/mol
InChI Key: CHYOFOOPPLMRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycogen synthase kinase-3 alpha inhibitor 6 is a compound that inhibits the activity of glycogen synthase kinase-3 alpha, a serine/threonine kinase involved in various cellular processes. Glycogen synthase kinase-3 alpha plays a crucial role in regulating glycogen metabolism, cell proliferation, differentiation, and apoptosis. Inhibitors of glycogen synthase kinase-3 alpha have gained significant attention due to their potential therapeutic applications in treating diseases such as cancer, diabetes, and neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycogen synthase kinase-3 alpha inhibitor 6 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo various chemical transformations such as nucleophilic substitution, condensation, and cyclization reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of glycogen synthase kinase-3 alpha inhibitor 6 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and process intensification are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Glycogen synthase kinase-3 alpha inhibitor 6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of glycogen synthase kinase-3 alpha inhibitor 6, each with unique chemical and biological properties. These derivatives are often evaluated for their potential therapeutic applications .

Scientific Research Applications

Glycogen synthase kinase-3 alpha inhibitor 6 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a tool to study the role of glycogen synthase kinase-3 alpha in various chemical reactions and pathways.

    Biology: Researchers use the inhibitor to investigate the biological functions of glycogen synthase kinase-3 alpha in cell signaling, metabolism, and gene expression.

    Medicine: The compound is explored for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: Glycogen synthase kinase-3 alpha inhibitor 6 is used in the development of new drugs and therapeutic agents.

Mechanism of Action

Glycogen synthase kinase-3 alpha inhibitor 6 exerts its effects by binding to the active site of glycogen synthase kinase-3 alpha, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the modulation of various signaling pathways. The compound specifically targets the serine/threonine residues in the active site, blocking the enzyme’s ability to transfer phosphate groups to its substrates .

Comparison with Similar Compounds

Similar Compounds

Several compounds share similar inhibitory effects on glycogen synthase kinase-3 alpha, including:

Uniqueness

Glycogen synthase kinase-3 alpha inhibitor 6 is unique due to its specific binding affinity and selectivity for glycogen synthase kinase-3 alpha. Unlike other inhibitors, it exhibits minimal off-target effects and has shown promising results in preclinical studies. Its unique chemical structure allows for the modulation of specific signaling pathways, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C20H17BrN4

Molecular Weight

393.3 g/mol

IUPAC Name

4-(5-bromo-1H-indol-3-yl)-N-(2,6-dimethylphenyl)pyrimidin-2-amine

InChI

InChI=1S/C20H17BrN4/c1-12-4-3-5-13(2)19(12)25-20-22-9-8-18(24-20)16-11-23-17-7-6-14(21)10-15(16)17/h3-11,23H,1-2H3,(H,22,24,25)

InChI Key

CHYOFOOPPLMRGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NC=CC(=N2)C3=CNC4=C3C=C(C=C4)Br

Origin of Product

United States

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